molecular formula C7H6Cl2N2O2 B14664949 3,5-Dichloro-2-hydroxybenzohydrazide CAS No. 50848-92-5

3,5-Dichloro-2-hydroxybenzohydrazide

Cat. No.: B14664949
CAS No.: 50848-92-5
M. Wt: 221.04 g/mol
InChI Key: WOTZANPDDBWJTF-UHFFFAOYSA-N
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Description

3,5-Dichloro-2-hydroxybenzohydrazide is a chemical compound with the molecular formula C7H6Cl2N2O2. It is a derivative of benzohydrazide, characterized by the presence of two chlorine atoms and a hydroxyl group attached to the benzene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2-hydroxybenzohydrazide typically involves the reaction of 3,5-dichloro-2-hydroxybenzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated for several hours, followed by cooling and filtration to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The raw materials are fed into the reactor, and the product is continuously collected, purified, and dried.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2-hydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into amines or other reduced forms.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace chlorine atoms.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms.

    Substitution: Various substituted benzohydrazides depending on the nucleophile used.

Scientific Research Applications

3,5-Dichloro-2-hydroxybenzohydrazide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2-hydroxybenzohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. For example, it may inhibit bacterial growth by targeting bacterial enzymes or disrupt cancer cell proliferation by interfering with cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3,5-Dichloro-2-hydroxybenzenesulfonic acid sodium salt
  • 3,5-Dichloro-2-hydroxybenzaldehyde
  • 3,5-Dichlorosalicylic acid

Uniqueness

3,5-Dichloro-2-hydroxybenzohydrazide is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Properties

CAS No.

50848-92-5

Molecular Formula

C7H6Cl2N2O2

Molecular Weight

221.04 g/mol

IUPAC Name

3,5-dichloro-2-hydroxybenzohydrazide

InChI

InChI=1S/C7H6Cl2N2O2/c8-3-1-4(7(13)11-10)6(12)5(9)2-3/h1-2,12H,10H2,(H,11,13)

InChI Key

WOTZANPDDBWJTF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1C(=O)NN)O)Cl)Cl

Origin of Product

United States

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